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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and

mechanism of action of bacitracin, a polypeptide antibiotic that has been a mainstay in topical

antibacterial therapy for decades. It is intended for researchers, scientists, and drug

development professionals, offering an in-depth look at the seminal experiments that led to its

isolation and characterization. This document details the original experimental protocols,

presents historical data on its antimicrobial spectrum, and visualizes the key processes and

pathways involved in its discovery and function.

Introduction
The discovery of bacitracin in 1945 marked a significant advancement in the burgeoning field of

antibiotics, occurring in the wake of penicillin's widespread introduction.[1] Isolated from a

unique strain of Bacillus subtilis (later identified as Bacillus licheniformis), this antibiotic

emerged from a clinical observation and quickly demonstrated potent activity, particularly

against Gram-positive bacteria.[1] Unlike penicillin, bacitracin's complex polypeptide structure

and distinct mechanism of action provided a new avenue for combating bacterial infections.

However, its significant nephrotoxicity when administered systemically has largely confined its

use to topical applications, where it remains a common component of over-the-counter

antibiotic ointments.[1][2] This guide revisits the foundational research that established

bacitracin as a valuable therapeutic agent.
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The Discovery and History of Bacitracin
The story of bacitracin began in 1943 at the Columbia University College of Physicians and

Surgeons.[3][4][5] Bacteriologist Balbina Johnson, working in the laboratory of surgeon Dr.

Frank L. Meleney, was investigating bacterial infections in surgical wounds.[4][5]

A culture was taken from a compound tibial fracture of a seven-year-old girl named Margaret

Tracy.[1][3] Johnson observed that the growth of pyogenic cocci in the culture was inhibited by

a strain of a Gram-positive, spore-forming bacillus.[1] This particular strain, named "Tracy I,"

was found to produce a filterable substance with potent antibacterial properties.[1] The

antibiotic was aptly named "bacitracin," a portmanteau of "Bacillus" and "Tracy."[1]

The initial findings were published in the journal Science in 1945.[6] Following its discovery,

further research focused on the production, purification, and clinical application of bacitracin.

By 1948, it had received approval from the U.S. Food and Drug Administration (FDA) for

therapeutic use.[1][2] Early clinical trials demonstrated its efficacy in treating various surgical

and skin infections.
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Figure 1: Bacitracin Discovery Workflow
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Data Presentation: Antimicrobial Spectrum of Early
Bacitracin
The initial investigations by Johnson, Anker, and Meleney demonstrated that bacitracin was

primarily effective against Gram-positive bacteria. The following table summarizes the in vitro

susceptibility of various clinically significant microorganisms to early preparations of bacitracin,

as reported in the years following its discovery. The data is presented in units per milliliter

(U/mL), which was the standard measure of potency before the widespread adoption of

minimum inhibitory concentration (MIC) in micrograms per milliliter (µg/mL).

Bacterial
Species

Strain
Susceptibility
(U/mL)

Gram Stain Reference

Staphylococcus

aureus
Multiple 0.007 - 0.5 Positive [6]

Streptococcus

pyogenes
Group A 0.004 - 0.1 Positive [6]

Streptococcus

pneumoniae
Type I, II, III 0.015 - 0.06 Positive [6]

Clostridium

welchii

(perfringens)

Gas gangrene

isolates
0.03 - 0.25 Positive [6]

Neisseria

gonorrhoeae
Multiple 0.015 - 0.5 Negative [6]

Neisseria

meningitidis
Multiple 0.03 - 0.5 Negative [6]

Escherichia coli Multiple > 10.0 Negative [6]

Pseudomonas

aeruginosa
Multiple > 10.0 Negative [6]

Proteus vulgaris Multiple > 10.0 Negative [6]
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Experimental Protocols
The following protocols are reconstructed based on the methodologies described in the

foundational papers on bacitracin and common microbiological practices of the 1940s.

Isolation of the Bacitracin-Producing Organism ("Tracy
I" Strain)

Sample Collection: Debrided tissue from the infected wound was collected aseptically.

Direct Smear: A portion of the tissue was used to prepare a Gram stain to identify the

microorganisms present. This initial observation revealed the presence of both pyogenic

cocci and a large, Gram-positive bacillus.

Primary Culture: The tissue was streaked onto blood agar plates. Plates were incubated

aerobically at 37°C for 24-48 hours.

Observation of Antagonism: After incubation, zones of inhibition were observed around the

colonies of the Bacillus species, where the growth of staphylococcal and streptococcal

colonies was suppressed.

Isolation and Purification: Colonies of the Bacillus strain exhibiting this antagonistic property

were selected and subcultured onto fresh agar plates to obtain a pure culture. This pure

isolate was designated the "Tracy I" strain.

Production and Extraction of Crude Bacitracin
Inoculum Preparation: A pure culture of the "Tracy I" strain was inoculated into a flask of

nutrient broth and incubated at 37°C for 24 hours to generate a seed culture.

Fermentation: The seed culture was used to inoculate a larger volume of a suitable liquid

medium (e.g., tryptone-soybean digest broth). The culture was incubated at 37°C for 3-5

days under stationary conditions to allow for the production and accumulation of the

antibiotic.

Cell Removal: The culture broth was passed through a Seitz filter to remove bacterial cells

and spores, yielding a cell-free filtrate containing the crude bacitracin.
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Concentration (Optional): The cell-free filtrate could be concentrated under vacuum at a low

temperature to increase the potency of the antibiotic solution.

In Vitro Antibiotic Susceptibility Testing (Serial Dilution
Method)

Preparation of Bacitracin Stock: A stock solution of the crude bacitracin filtrate was prepared

and its potency was standardized into arbitrary "units." A unit was typically defined as the

amount of antibiotic that would produce a specific-sized zone of inhibition against a standard

test organism.

Serial Dilution: A series of two-fold dilutions of the bacitracin stock solution were prepared in

sterile nutrient broth in test tubes.

Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium

(e.g., Staphylococcus aureus). A control tube containing no bacitracin was also inoculated.

Incubation: The tubes were incubated at 37°C for 18-24 hours.

Determination of Endpoint: The lowest concentration of bacitracin (in U/mL) that completely

inhibited the visible growth of the bacteria was recorded as the minimum inhibitory

concentration.

Mechanism of Action
Bacitracin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Specifically, it inhibits the dephosphorylation of C55-isoprenyl pyrophosphate (also known as

bactoprenol pyrophosphate).[1] This lipid carrier is essential for transporting peptidoglycan

precursors (N-acetylmuramic acid and N-acetylglucosamine) from the cytoplasm across the cell

membrane to the growing cell wall.

By binding to the C55-isoprenyl pyrophosphate, bacitracin prevents its recycling back to its

active monophosphate form. This halt in the carrier molecule cycle leads to a depletion of

available carriers, thereby stopping the synthesis of new peptidoglycan. The resulting

weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and

bacterial death.
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Figure 2: Bacitracin's Mechanism of Action
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To cite this document: BenchChem. [The Discovery and Elucidation of Bacitracin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3428439#discovery-and-history-of-bacitracin-as-an-
antibiotic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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